1-Tert-butylazetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

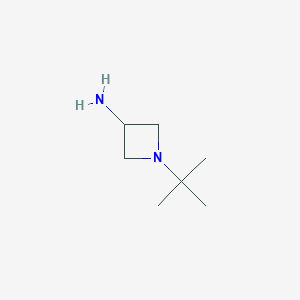

1-Tert-butylazetidin-3-amine is an organic compound with the molecular formula C₇H₁₆N₂. It is a four-membered azetidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the third carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Tert-butylazetidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions. Another method includes the reaction of tert-butylamine with a β-haloamine, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Tert-butylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Tert-butylazetidin-3-amine (CAS: 18713-70-7) is characterized by a four-membered azetidine ring with a tert-butyl group at the nitrogen atom and an amine group at the third carbon. Its molecular formula is C7H16N2, and it exhibits properties that make it suitable for various chemical reactions.

Organic Synthesis

Building Block in Synthesis:

this compound serves as a crucial building block in organic synthesis. It is utilized for constructing complex heterocyclic compounds, which are essential in pharmaceutical development. Its unique structure allows for the introduction of various functional groups, enhancing the diversity of synthesized compounds .

Reactivity:

The compound acts as a nucleophile due to the presence of the amine group, which enables it to participate in reactions with electrophilic species. The steric hindrance provided by the tert-butyl group influences its reactivity and selectivity in chemical reactions, making it valuable in synthetic methodologies.

Medicinal Chemistry

Pharmacological Potential:

Research indicates that this compound may have potential as a pharmacophore in drug design. Its derivatives are studied for their biological activity against various diseases, including inflammatory disorders, cancer, and viral infections .

Case Studies:

- Janus Kinase Inhibitors: The compound has been linked to the synthesis of Janus kinase inhibitors, which are critical in treating autoimmune diseases and transplant rejection .

- HCV Protease Inhibitors: It is also involved in developing protease inhibitors for Hepatitis C virus genotype 1 infections .

- Antimicrobial Activity: Derivatives of this compound have shown promise as novel aminoglycoside compounds with antibacterial properties .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized for producing specialty chemicals. Its ability to form stable intermediates makes it suitable for large-scale synthesis processes .

Data Table: Applications Overview

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Used in synthesizing complex drug candidates |

| Medicinal Chemistry | Potential pharmacophore for drug development | Janus kinase inhibitors, HCV protease inhibitors |

| Industrial Chemistry | Production of specialty chemicals | Intermediates for large-scale chemical production |

Mecanismo De Acción

The mechanism of action of 1-tert-butylazetidin-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, participating in reactions with electrophilic species. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparación Con Compuestos Similares

Azetidine: A simpler four-membered ring without substituents.

1-Methylazetidin-3-amine: Similar structure but with a methyl group instead of a tert-butyl group.

1-Ethylazetidin-3-amine: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness: 1-Tert-butylazetidin-3-amine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry for creating sterically hindered environments and exploring new reaction pathways .

Actividad Biológica

1-Tert-butylazetidin-3-amine, with the chemical formula C_7H_16N_2 and CAS number 18713-70-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its azetidine ring structure, which contributes to its reactivity and interactions with biological targets. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : It has been identified as a ligand for various receptors, particularly in the central nervous system. Its interaction with G protein-coupled receptors (GPCRs) is noteworthy, as these receptors are critical in mediating physiological responses.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects. In vitro studies have shown that it can modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated that azetidine derivatives exhibit selective binding to serotonin receptors, influencing mood regulation. |

| Study B | Found that modifications to the azetidine structure can enhance antimicrobial activity against resistant strains of bacteria. |

| Study C | Reported on the synthesis of various azetidine derivatives and their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that:

- The presence of bulky groups like tert-butyl enhances receptor affinity.

- Substituents at specific positions on the azetidine ring can significantly alter pharmacological profiles.

Propiedades

IUPAC Name |

1-tert-butylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCILCWPMKLEDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435922 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18713-70-7 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.